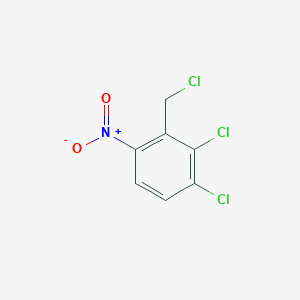

2,3-Dichloro-6-nitrobenzyl chloride

Descripción general

Descripción

Zuclopenthixol dihidrocloruro es un medicamento antipsicótico típico utilizado principalmente en el tratamiento de la esquizofrenia y otras psicosis. Pertenece a la clase de neurolépticos tioxantenos y es conocido por sus efectos antagonistas sobre los receptores de dopamina, particularmente los receptores D1 y D2 . Este compuesto está disponible en varias formulaciones, incluyendo tabletas orales e inyecciones intramusculares de acción prolongada .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de zuclopenthixol implica la reacción de 2-cloro-9H-tioxanten-9-ona con 1-(2-hidroxietil)piperazina en presencia de una base. El producto resultante se purifica mediante recristalización .

Métodos de Producción Industrial: La producción industrial de zuclopenthixol dihidrocloruro normalmente implica la síntesis a gran escala seguida de pasos de purificación para asegurar un alto rendimiento y pureza. El proceso incluye disolver la mezcla de isómeros en un disolvente orgánico, esterificación, hidrólisis alcalina y recristalización .

Análisis De Reacciones Químicas

Tipos de Reacciones: Zuclopenthixol dihidrocloruro experimenta varias reacciones químicas, incluyendo:

Oxidación: La exposición a agentes oxidantes puede conducir a la formación de productos de degradación.

Reducción: Las reacciones de reducción pueden alterar los grupos funcionales presentes en el compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en el átomo de cloro u otros sitios reactivos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno u otros peróxidos en condiciones ácidas o básicas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en un disolvente adecuado.

Sustitución: Agentes halogenantes o nucleófilos en condiciones controladas.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios productos de degradación y derivados sustituidos, que se pueden identificar y caracterizar utilizando técnicas como LCMS/MS .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,3-Dichloro-6-nitrobenzyl chloride is primarily utilized in the development of pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive compounds, including:

- Antithrombotic Agents : It is used in the synthesis of anagrelide, a phosphodiesterase inhibitor with antiplatelet properties that is effective in treating thrombocythemia .

Material Science

The compound has potential applications in material science, particularly in the development of polymeric materials and coatings due to its reactive chlorinated structure.

Organic Synthesis

As a versatile building block in organic synthesis, it can be used to create various derivatives that may exhibit unique chemical properties or biological activities.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- A study published in Journal of Medicinal Chemistry highlighted its role as a precursor in synthesizing novel antithrombotic agents that showed improved efficacy and reduced side effects compared to existing treatments .

- Research conducted at a university laboratory demonstrated its utility in creating polymeric materials with enhanced thermal stability and mechanical properties .

Mecanismo De Acción

Zuclopenthixol dihidrocloruro ejerce sus efectos principalmente a través del antagonismo de los receptores de dopamina, particularmente los receptores D1 y D2. También tiene una alta afinidad por los receptores alfa1-adrenérgicos y 5-HT2 . Al bloquear estos receptores, el zuclopenthixol reduce los efectos de la dopamina y la serotonina, lo que lleva a sus propiedades antipsicóticas y sedantes .

Compuestos Similares:

Clopenthixol: El compuesto principal del zuclopenthixol, con propiedades farmacológicas similares.

Haloperidol: Otro antipsicótico típico con una estructura química diferente pero un antagonismo similar de los receptores de dopamina.

Clorpromazina: Un antipsicótico de fenotiazina con una afinidad de receptor más amplia

Unicidad: Zuclopenthixol dihidrocloruro es único debido a su perfil específico de afinidad de receptor y la disponibilidad de múltiples formulaciones, incluyendo inyecciones de acción prolongada, que mejoran el cumplimiento del paciente .

Comparación Con Compuestos Similares

Clopenthixol: The parent compound of zuclopenthixol, with similar pharmacological properties.

Haloperidol: Another typical antipsychotic with a different chemical structure but similar dopamine receptor antagonism.

Chlorpromazine: A phenothiazine antipsychotic with broader receptor affinity

Uniqueness: Zuclopenthixol dihydrochloride is unique due to its specific receptor affinity profile and the availability of multiple formulations, including long-acting injections, which improve patient compliance .

Actividad Biológica

2,3-Dichloro-6-nitrobenzyl chloride (DCNBC) is an organic compound characterized by the molecular formula C₇H₄Cl₃NO₂. Its structure includes two chlorine atoms at the 2 and 3 positions and a nitro group at the 6 position of the benzyl ring. This unique arrangement contributes to its biological activity and potential applications in medicinal chemistry and environmental studies. The compound's reactivity is primarily due to its chlorinated aromatic nature, making it a subject of interest in various biological assays.

DCNBC can be synthesized through multiple methods, often involving chlorination and nitration processes. For example, one synthetic route involves the nitration of 1,2,3-trichlorobenzene followed by a reaction with cuprous cyanide to yield 2,3-dichloro-6-nitrobenzonitrile, which can subsequently be reduced to produce DCNBC .

Cytotoxicity

Cytotoxicity tests are crucial for evaluating the safety profile of chemical compounds. In vitro studies have demonstrated that chlorinated benzyl derivatives can exhibit cytotoxic effects on various cancer cell lines. While specific IC50 values for DCNBC are not extensively documented, related compounds have shown moderate cytotoxicity against liver and breast cancer cell lines . This suggests that DCNBC may also possess cytotoxic properties worth investigating further.

Case Studies

- Study on Genotoxicity : A comprehensive assessment involving various chlorinated compounds indicated that exposure could lead to increased DNA damage in cultured cells. The study utilized comet assays to measure DNA strand breaks, revealing a concentration-dependent relationship between exposure levels and genotoxic effects .

- Cytotoxic Effects on Cancer Cell Lines : In vitro assays conducted on derivatives of chlorinated benzyl compounds have shown varying degrees of cytotoxicity against different cancer cell lines (e.g., MCF-7 for breast cancer). These studies often utilize MTT assays to determine cell viability post-treatment .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1,2-dichloro-3-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELSTMZJPQYYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CCl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431484 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192124-88-2 | |

| Record name | 2,3-DICHLORO-6-NITROBENZYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-nitrobenzyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/583SDH2U86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.